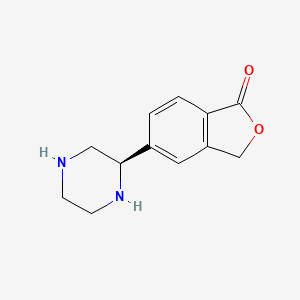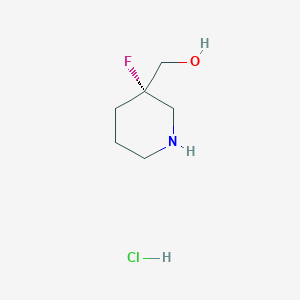
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a hydroxymethyl group (-CH2OH) attached to the same carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: (S)-(3-Fluoropiperidin-3-yl)carboxylic acid
Reduction: (S)-3-Fluoropiperidine
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(3-Fluoropiperidin-3-yl)methanol hydrochloride: The enantiomer of the compound with different stereochemistry.
3-Fluoropiperidine: Lacks the hydroxymethyl group.
(S)-3-Hydroxypiperidine: Lacks the fluorine atom.
Uniqueness
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The (S)-enantiomer may exhibit different pharmacological activities compared to the ®-enantiomer, making it valuable for enantioselective synthesis and research.
Eigenschaften
Molekularformel |
C6H13ClFNO |
|---|---|
Molekulargewicht |
169.62 g/mol |
IUPAC-Name |
[(3S)-3-fluoropiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
AGSUXIYGGWFJKX-RGMNGODLSA-N |
Isomerische SMILES |
C1C[C@](CNC1)(CO)F.Cl |
Kanonische SMILES |
C1CC(CNC1)(CO)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


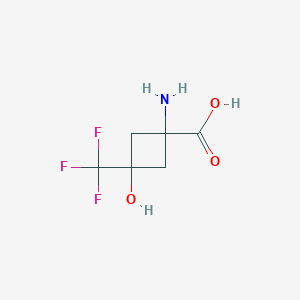


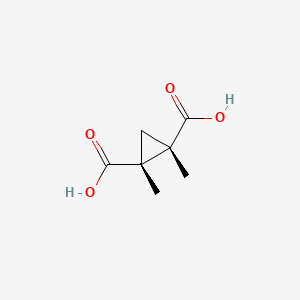
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
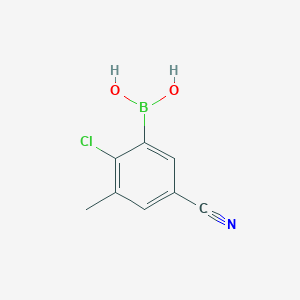


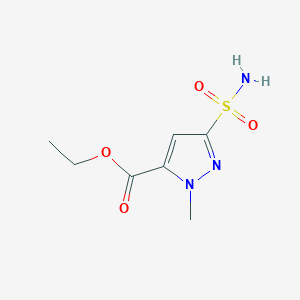
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
